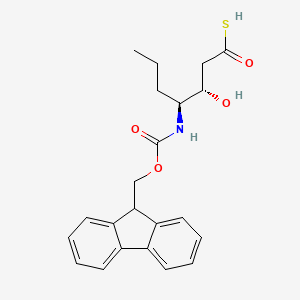

Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoicacid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid is a synthetic compound used primarily in peptide synthesis. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a protective group for amines in the synthesis of peptides. This compound is an analog of naturally occurring amino acids and is used to introduce specific functionalities into peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:

Protection of the amine group: The amine group is protected using the Fmoc group.

Formation of the hydroxy and methylthio functionalities: These groups are introduced through specific chemical reactions, such as hydroxylation and thiolation.

Coupling reactions: The protected amino acid is then coupled with other amino acids or peptides using standard peptide coupling reagents like HBTU or DIC.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxy group.

Substitution: The methylthio group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are used.

Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation of the hydroxy group results in a ketone or aldehyde, while reduction can revert it back to the hydroxy form.

Scientific Research Applications

Peptide Synthesis

Key Building Block

Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid is widely utilized in the synthesis of peptides. This compound acts as a critical building block that allows researchers to create complex peptide structures necessary for various biological studies and therapeutic applications. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group facilitates the sequential addition of amino acids during solid-phase peptide synthesis (SPPS), enhancing the efficiency and yield of peptide production .

Drug Development

Novel Pharmaceutical Design

The compound's unique structure enhances the design of novel pharmaceuticals by allowing for targeted interactions with specific biological pathways. This capability is particularly valuable in developing drugs aimed at treating diseases where precise molecular targeting is crucial. By incorporating Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid into drug formulations, researchers can improve the efficacy and specificity of therapeutic agents .

Bioconjugation

Facilitating Diagnostic Tools

In bioconjugation processes, Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid aids in attaching biomolecules to surfaces or other compounds. This application is essential for developing diagnostic tools and targeted therapies, as it enables the precise delivery of therapeutic agents to specific cells or tissues. The compound's ability to form stable conjugates makes it an attractive option for researchers working on bioconjugation strategies .

Research in Neuroscience

Understanding Neuropeptides

This amino acid derivative plays a role in studying neuropeptides, which are crucial for understanding neurological functions and disorders. By utilizing Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid in neuropeptide synthesis, researchers can explore potential treatments for various neurological conditions, contributing to advancements in neuroscience research .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Key building block for creating complex peptides used in biological studies and drug development. |

| Drug Development | Enhances design of pharmaceuticals targeting specific biological pathways. |

| Bioconjugation | Facilitates attachment of biomolecules for diagnostic tools and targeted therapies. |

| Neuroscience Research | Aids in understanding neuropeptides and potential treatments for neurological disorders. |

Mechanism of Action

The mechanism of action of Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid involves its incorporation into peptides. The Fmoc group protects the amine during synthesis and is removed under basic conditions to reveal the free amine. The hydroxy and methylthio groups can participate in various chemical reactions, allowing for the creation of diverse peptide structures. These peptides can interact with specific molecular targets, such as enzymes or receptors, to exert their effects.

Comparison with Similar Compounds

Similar Compounds

- Fmoc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid

- Fmoc-(S)-3-amino-4-(3-thienyl)-butyric acid

- Fmoc-(S)-3-amino-3-(4-hydroxy-phenyl)-propionic acid

Uniqueness

Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid is unique due to the presence of the methylthio group, which provides additional chemical reactivity compared to similar compounds

Biological Activity

Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid (Fmoc-AHTHXA) is a synthetic amino acid derivative primarily utilized in peptide synthesis. Its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) protective group, allows for the introduction of specific functionalities into peptides. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by research findings and case studies.

- Molecular Formula : C22H25NO6S

- Molecular Weight : 415.51 g/mol

- CAS Number : 268542-18-3

- Purity : ≥ 97% (HPLC)

The biological activity of Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid is largely attributed to its incorporation into peptide sequences. The Fmoc group serves as a protective moiety during synthesis, which is removed under basic conditions to yield a free amine. The hydroxy and methylthio groups can engage in various chemical reactions, facilitating the creation of diverse peptide structures that can interact with biological targets such as enzymes and receptors.

1. Peptide Synthesis

Fmoc-AHTHXA is primarily used in the synthesis of peptides that can serve as probes or inhibitors in biological assays. These peptides are essential for studying protein-protein interactions and enzyme mechanisms.

2. Therapeutic Potential

Research indicates that peptides synthesized using Fmoc-AHTHXA may have therapeutic applications targeting specific proteins involved in diseases such as cancer and infectious diseases. For example:

- Case Study : A study demonstrated that a peptide derived from Fmoc-AHTHXA inhibited a key enzyme involved in tumor growth, suggesting potential for cancer therapy .

3. Diagnostic Tools

The compound is also utilized in developing diagnostic tools and biosensors due to its ability to form stable complexes with target biomolecules.

Research Findings

Recent studies have highlighted the versatility of Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid in various biochemical applications:

Properties

Molecular Formula |

C22H25NO4S |

|---|---|

Molecular Weight |

399.5 g/mol |

IUPAC Name |

(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxyheptanethioic S-acid |

InChI |

InChI=1S/C22H25NO4S/c1-2-7-19(20(24)12-21(25)28)23-22(26)27-13-18-16-10-5-3-8-14(16)15-9-4-6-11-17(15)18/h3-6,8-11,18-20,24H,2,7,12-13H2,1H3,(H,23,26)(H,25,28)/t19-,20-/m0/s1 |

InChI Key |

LGLWVARLWKSBLV-PMACEKPBSA-N |

Isomeric SMILES |

CCC[C@@H]([C@H](CC(=O)S)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CCCC(C(CC(=O)S)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.